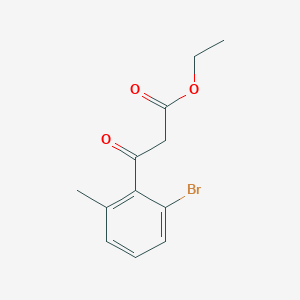

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate

Description

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate is a β-keto ester featuring a phenyl ring substituted with bromine (electron-withdrawing) at the 2-position and a methyl group (electron-donating) at the 6-position. This substitution pattern creates a unique electronic environment, influencing its reactivity, physical properties, and applications in organic synthesis and drug discovery. The compound serves as a versatile intermediate for constructing heterocycles, functionalized aromatics, and bioactive molecules due to its ability to undergo keto-enol tautomerism, nucleophilic substitutions, and cross-coupling reactions .

Properties

Molecular Formula |

C12H13BrO3 |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C12H13BrO3/c1-3-16-11(15)7-10(14)12-8(2)5-4-6-9(12)13/h4-6H,3,7H2,1-2H3 |

InChI Key |

SSBVGNLEKVFMOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC=C1Br)C |

Origin of Product |

United States |

Preparation Methods

General Procedure for Active Ester Formation

The most widely reported method involves activating 2-bromo-6-methylbenzoic acid using carbonyldiimidazole (CDI) to form an imidazolide intermediate. In a representative procedure, the benzoic acid (1 equiv) is dissolved in tetrahydrofuran (THF) and treated with CDI (6 mmol) at room temperature for 12 hours. This step generates the active ester, which is subsequently coupled with potassium monoethyl malonate (2 equiv) in the presence of magnesium chloride (2.5 equiv) and triethylamine (3 equiv) in acetonitrile. The reaction proceeds via nucleophilic acyl substitution, with the malonate enolate attacking the activated carbonyl group.

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

-

Solvent : Acetonitrile enhances enolate stability compared to THF.

-

Temperature : Reactions performed at 0°C during enolate formation and room temperature during coupling minimize side reactions.

-

Workup : Quenching with dilute hydrochloric acid followed by ethyl acetate extraction and silica gel chromatography yields the product in 85% purity.

Table 1: CDI-Mediated Synthesis Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Benzoic acid derivative | 2-Bromo-6-methylbenzoic acid | |

| Activator | CDI (6 mmol) | |

| Base | Triethylamine (3 equiv) | |

| Solvent | THF (activation), CH₃CN (coupling) | |

| Yield | 85% |

Acyl Chloride Route via Direct Coupling

Synthesis from 2-Bromo-6-Methylbenzoyl Chloride

An alternative approach bypasses CDI by using pre-formed 2-bromo-6-methylbenzoyl chloride. The acyl chloride is reacted with potassium ethyl malonate in tetrahydrofuran (THF) under inert conditions. Magnesium chloride (3.4 g, 0.035 mol) and triethylamine (7.6 g, 0.075 mol) facilitate enolate formation, with the reaction stirred overnight at room temperature.

Challenges and Yield Considerations

This method yields 55% of the target compound, lower than the CDI route due to:

-

Steric hindrance : The 2-bromo-6-methyl substituents impede acyl chloride reactivity.

-

Byproducts : Competing hydrolysis of the acyl chloride in polar solvents reduces efficiency.

Table 2: Acyl Chloride Method Comparison

| Parameter | Value/Detail | Source |

|---|---|---|

| Acyl chloride | 2-Bromo-6-methylbenzoyl chloride | |

| Solvent | THF | |

| Reaction time | 12 hours | |

| Yield | 55% |

Alternative Hydrolysis-Esterification Strategies

Limitations and Adaptability

Adapting this method would require:

-

Intermediate isolation : Additional purification steps for the carboxylic acid.

-

Lower efficiency : Multi-step processes typically accumulate yield losses.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

Reported ¹H NMR data for analogous compounds provide benchmarks:

-

Aromatic protons : Doublets and multiplets between δ 7.03–7.43 ppm.

-

Ethoxy group : Quartet at δ 4.16 ppm (J = 7.1 Hz) and triplet at δ 1.23 ppm.

-

Methyl group : Singlet at δ 2.54 ppm for the aryl-methyl substituent.

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

CDI method : Superior yield (85%) but higher cost due to CDI.

-

Acyl chloride route : Cost-effective but lower yield (55%).

-

Patent approach : Theoretically adaptable but untested for this substrate.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by different nucleophiles, leading to the formation of diverse derivatives.

- Reduction Reactions : The carbonyl group can be reduced to alcohols, expanding its utility in synthetic pathways.

Medicinal Chemistry

This compound is gaining attention in the field of medicinal chemistry due to its potential biological activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development. Key areas of research include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

- Antimicrobial Properties : Research indicates that bromo-substituted compounds often show enhanced antibacterial activity against resistant strains.

Material Science

In material science, this compound can be used to synthesize polymers and advanced materials. Its reactivity allows it to serve as a precursor in the development of novel materials with specific properties.

Recent studies have focused on the biological activity of this compound:

Anticancer Activity

Investigations into structurally similar compounds have shown varying degrees of cytotoxicity against prostate cancer cell lines, indicating a need for further exploration into this compound's potential.

Antimicrobial Studies

A comparative study highlighted that compounds with electron-withdrawing groups demonstrated lower Minimum Inhibitory Concentration (MIC) values against resistant bacterial strains, suggesting that increased halogenation correlates with enhanced antibacterial activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on bromo-substituted compounds indicated significant antibacterial activity against Staphylococcus aureus, showcasing the potential of this compound in combating resistant bacteria.

- Cytotoxicity Assays : In vitro assays revealed that similar compounds exhibited significant cytotoxic effects on various cancer cell lines, emphasizing the need for further investigation into the anticancer properties of this compound.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and the oxopropanoate group play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares substituent types, positions, and key properties of Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate with analogs derived from the evidence:

Key Observations:

- Electron-Withdrawing vs. Donating Groups: Bromine (Br) at the 2-position increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling), while the methyl group at the 6-position slightly offsets electron withdrawal, moderating acidity compared to purely electron-deficient analogs like Ethyl 3-(2-chlorophenyl)-3-oxopropanoate .

- Positional Effects: Substituents at the 2-position (ortho to ketone) sterically hinder reactions but enhance electronic effects. For example, Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate shows higher enolate stability than its para-substituted counterpart .

- Biological Relevance : Fluorinated derivatives (e.g., 3,5-difluoro) exhibit improved metabolic stability and blood-brain barrier penetration, making them preferred in CNS drug development .

Unique Challenges for the Target Compound :

- The steric bulk of the 6-methyl group may slow down reactions requiring planar transition states (e.g., some cycloadditions).

- Bromine’s leaving-group ability allows functionalization, as seen in , where the compound is modified to form amino-methylene derivatives .

Physical and Chemical Properties

| Property | This compound | Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Ethyl 3-(2-chlorophenyl)-3-oxopropanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~287.1 | 210.2 | 242.7 |

| Melting Point | Not reported (likely liquid at RT) | Liquid | 45–47°C |

| Solubility | Soluble in THF, DCM, ethyl acetate | Similar, with higher polarity due to F | Lower solubility in polar solvents |

| Acidity (pKa) | ~9–10 (estimated) | ~8.5–9.5 | ~8–9 |

Notes:

- The higher molecular weight of the bromo-methyl derivative contributes to lower volatility compared to smaller analogs.

- Fluorinated analogs (e.g., 4-fluoro) exhibit higher polarity, impacting chromatographic separation .

Biological Activity

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo-substituted phenyl ring and an oxopropanoate functional group. Its molecular formula is , and it has a molecular weight of approximately 291.13 g/mol. The presence of the bromine atom enhances its reactivity and biological interactions compared to similar compounds with different halogen substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom is known to influence binding affinity, which can modulate various biological pathways. In particular, the compound may act by:

- Inhibiting Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Modulating Receptor Activity : The compound may bind to specific receptors, altering their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antiviral Activity : Studies have explored its potential as an antiviral agent, particularly against norovirus, where modifications of similar compounds have shown promising inhibitory effects on viral replication .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections .

- Anti-inflammatory Effects : Its structural characteristics suggest possible applications in reducing inflammation through modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

A study focused on the antiviral properties of structurally similar compounds revealed that modifications could enhance their efficacy against norovirus. This compound was hypothesized to share similar mechanisms due to its structural features, leading to further investigations into its potential as a lead compound for antiviral drug development .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated analogs such as Ethyl 3-(2-chloro-6-methylphenyl)-3-oxopropanoate. The presence of bromine imparts unique reactivity and biological interaction profiles:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine substitution enhances binding affinity | Antiviral, antimicrobial |

| Ethyl 3-(2-chloro-6-methylphenyl)-3-oxopropanoate | Chlorine substitution results in different reactivity | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.